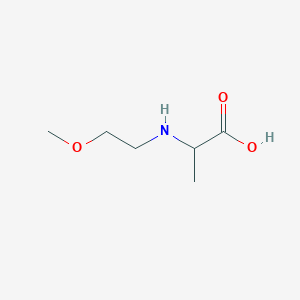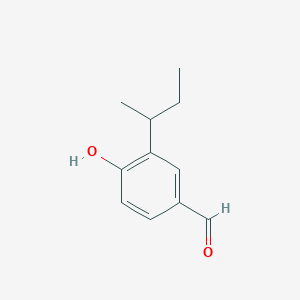
3-(Butan-2-YL)-4-hydroxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butan-2-yl)-4-hydroxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a butan-2-yl group and a hydroxyl group at the 4th position, and an aldehyde group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-yl)-4-hydroxybenzaldehyde typically involves the alkylation of 4-hydroxybenzaldehyde with a butan-2-yl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the alkylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
3-(Butan-2-yl)-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.
Major Products Formed
Oxidation: 3-(Butan-2-yl)-4-hydroxybenzoic acid.
Reduction: 3-(Butan-2-yl)-4-hydroxybenzyl alcohol.
Substitution: 3-(Butan-2-yl)-4-chlorobenzaldehyde.
Aplicaciones Científicas De Investigación
3-(Butan-2-yl)-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Butan-2-yl)-4-hydroxybenzaldehyde depends on its interaction with specific molecular targets. For instance, its antioxidant activity may involve the scavenging of free radicals and inhibition of oxidative stress pathways. The compound’s molecular structure allows it to interact with various enzymes and receptors, modulating their activity and leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the butan-2-yl group, making it less hydrophobic.
3-(Butan-2-yl)benzaldehyde: Lacks the hydroxyl group, reducing its potential for hydrogen bonding.
4-Hydroxy-3-methylbenzaldehyde: Has a methyl group instead of a butan-2-yl group, affecting its steric and electronic properties.
Uniqueness
3-(Butan-2-yl)-4-hydroxybenzaldehyde is unique due to the presence of both a bulky butan-2-yl group and a hydroxyl group on the benzene ring
Propiedades
IUPAC Name |
3-butan-2-yl-4-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-8(2)10-6-9(7-12)4-5-11(10)13/h4-8,13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPPYZNPSMSITC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13318734.png)
![{7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B13318736.png)
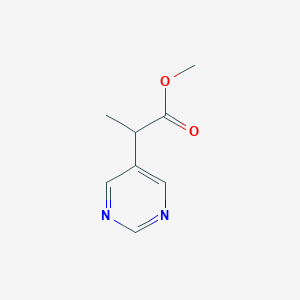
![4-Methyl-2-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol](/img/structure/B13318745.png)
![6-Chloro-[1,3]dioxolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13318758.png)
![1,8,10-Triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13318762.png)


![1-[(1-Methylcyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13318774.png)
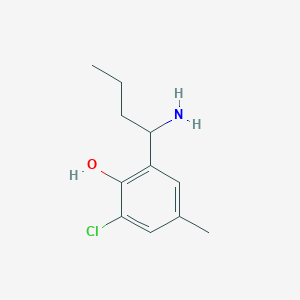
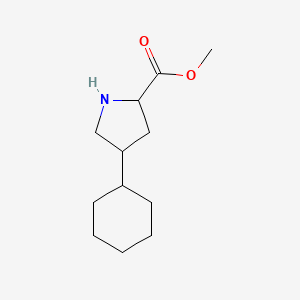
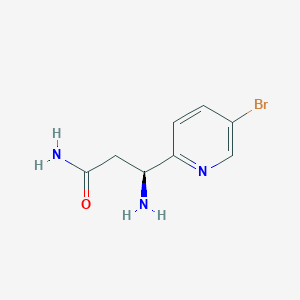
![2-[Cyano(2-hydroxyethyl)amino]ethan-1-ol](/img/structure/B13318796.png)
